molecular formula C13H16N2O2 B11456187 3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11456187
M. Wt: 232.28 g/mol
InChI Key: YIAKCHDLLBNISS-UHFFFAOYSA-N
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Description

3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrimidines, alcohols, amines, and ketones .

Mechanism of Action

The mechanism of action of 3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and CXCR3 antagonists . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-butyl-2-hydroxy-8-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H16N2O2/c1-3-4-5-10-12(16)14-11-8-9(2)6-7-15(11)13(10)17/h6-8,16H,3-5H2,1-2H3

InChI Key

YIAKCHDLLBNISS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C2C=C(C=CN2C1=O)C)O

Origin of Product

United States

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